tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1353955-56-2
VCID: VC6073983
InChI: InChI=1S/C16H25N3O4/c1-5-21-13-9-14(18-11-17-13)22-12-7-6-8-19(10-12)15(20)23-16(2,3)4/h9,11-12H,5-8,10H2,1-4H3
SMILES: CCOC1=CC(=NC=N1)OC2CCCN(C2)C(=O)OC(C)(C)C
Molecular Formula: C16H25N3O4
Molecular Weight: 323.393

tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate

CAS No.: 1353955-56-2

Cat. No.: VC6073983

Molecular Formula: C16H25N3O4

Molecular Weight: 323.393

* For research use only. Not for human or veterinary use.

tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate - 1353955-56-2

Specification

CAS No. 1353955-56-2
Molecular Formula C16H25N3O4
Molecular Weight 323.393
IUPAC Name tert-butyl 3-(6-ethoxypyrimidin-4-yl)oxypiperidine-1-carboxylate
Standard InChI InChI=1S/C16H25N3O4/c1-5-21-13-9-14(18-11-17-13)22-12-7-6-8-19(10-12)15(20)23-16(2,3)4/h9,11-12H,5-8,10H2,1-4H3
Standard InChI Key HUCFGVGMDFMGQI-UHFFFAOYSA-N
SMILES CCOC1=CC(=NC=N1)OC2CCCN(C2)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 3-position with an ether-linked 6-ethoxypyrimidine group and a 1-carboxylate tert-butyl ester. The molecular formula is C16H25N3O4, with a molecular weight of 323.39 g/mol . Key structural elements include:

  • Piperidine core: A six-membered saturated ring with one nitrogen atom, contributing to the compound's basicity.

  • Ethoxypyrimidine moiety: An aromatic heterocycle with ethoxy and oxygen substituents, enabling hydrogen bonding and π-π interactions.

  • tert-Butyl ester: A bulky, electron-withdrawing group that enhances solubility in organic solvents and stabilizes the carboxylate functionality.

The InChIKey HUCFGVGMDFMGQI-UHFFFAOYSA-N confirms its unique stereochemical identity, while the SMILES string C(C)OC1=CC(=NC=N1)OC1CN(CCC1)C(=O)OC(C)(C)C delineates atomic connectivity .

Physicochemical Parameters

Experimental and computed properties include:

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coeff.)Estimated 2.1 (Predicted)
Hydrogen Bond Acceptors7
Hydrogen Bond Donors0

The absence of hydrogen bond donors and moderate LogP suggest favorable membrane permeability, a critical factor in drug design .

Synthetic Pathways and Optimization

Key Synthetic Routes

The synthesis typically proceeds via a three-step strategy:

  • Piperidine Ring Functionalization: N-Boc protection of piperidine using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0–25°C .

  • Etherification: Coupling the 3-hydroxy piperidine intermediate with 4-chloro-6-ethoxypyrimidine using sodium hydride in dimethylformamide (DMF) at 60°C .

  • Deprotection and Purification: Acidic removal of the Boc group (e.g., HCl in dioxane) followed by column chromatography (silica gel, ethyl acetate/hexane) .

Reaction yields range from 45% to 68%, with purity exceeding 95% (HPLC) .

Challenges and Mitigations

  • Regioselectivity Issues: Competing O- vs. N-alkylation during etherification. Solved by employing bulky bases (e.g., NaH) to favor oxygen nucleophilicity .

  • Boc Group Stability: Premature deprotection under basic conditions. Mitigated by maintaining pH < 9 during coupling steps .

Comparative Analysis with Structural Analogues

tert-Butyl 4-(((6-Ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (CAS: 1353989-73-7)

This analogue replaces the ether linkage with an aminomethyl group, enhancing water solubility (LogP: 1.8) but reducing blood-brain barrier penetration .

tert-Butyl 4-[(6-Bromopyridin-3-yl)oxy]piperidine-1-carboxylate (PubChem CID: 119087105)

The bromopyridine moiety increases electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions absent in the ethoxypyrimidine variant .

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